Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate
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Overview
Description
Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate is a versatile chemical compound with a unique structure that enables it to be utilized in various scientific research areas, such as pharmaceutical development, agrochemical synthesis, and material science. This compound is known for its distinctive chemical properties, which make it valuable in multiple applications.
Preparation Methods
The synthesis of Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate involves several steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine with dimethyl 3-oxopentanedioate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate has a wide range of scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical structure.
Agrochemical Synthesis: The compound is utilized in the development of new agrochemicals, including herbicides and pesticides.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure with trifluoromethyl and chlorine substituents.
Dimethyl 3-chloro-5-(trifluoromethyl)pyridin-2-ylbenzoyl)amino}methyl)malonate: Another compound with a trifluoromethyl group and pyridine ring, used in different applications.
The uniqueness of this compound lies in its specific hydrazono and pentanedioate groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
dimethyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O4/c1-23-10(21)4-8(5-11(22)24-2)19-20-12-9(14)3-7(6-18-12)13(15,16)17/h3,6H,4-5H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGXHNNGPJHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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